2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves cyclization reactions, often using palladium-catalyzed coupling reactions.
Final Assembly: The final step involves coupling the benzodioxole and chromeno[2,3-c]pyrrole moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-c]pyrrole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may vary, but typical reagents include halogenating agents for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antiviral agent.
Materials Science: Its electronic properties may be useful in the development of organic semiconductors and photovoltaic materials.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-Benzodioxol-5-ylmethyl)-2-[(2R,3R,6S)-3-[(2,5-difluoroanilino)-oxomethyl]amino]-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-6-yl]acetamide
- **(1R,2aR,8bR)-2-(1,3-Benzodioxol-5-ylmethyl)-1-(hydroxymethyl)-N-(2-methoxyphenyl)-1,2a,3,8b-tetrahydroazeto[2,3-c]quinoline-4-carboxamide
- **N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethyl-benzamide
Uniqueness
What sets 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its combination of functional groups, which confer unique electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C26H18FNO6 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H18FNO6/c1-31-17-4-2-3-15(10-17)23-22-24(29)18-11-16(27)6-8-19(18)34-25(22)26(30)28(23)12-14-5-7-20-21(9-14)33-13-32-20/h2-11,23H,12-13H2,1H3 |
InChI Key |
WEBIOEXTPTUPSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F |
Origin of Product |
United States |
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